molecular formula C16H24Cl2N4O2 B12844395 tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12844395
M. Wt: 375.3 g/mol
InChI Key: HKEIDEIAWBJBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its structure, featuring a 2,4-dichloropyrimidine core and a chiral pyrrolidine scaffold, is frequently employed in the synthesis of targeted therapies . The 2,4-dichloropyrimidine group is a versatile electrophile that allows for sequential and selective nucleophilic aromatic substitution reactions, enabling researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. This reagent serves as a critical synthetic intermediate in the exploration of Type II kinase inhibitors . Type II inhibitors are a distinguished class of therapeutic agents that target the unique DFG-out inactive conformation of kinases, a mechanism often associated with enhanced selectivity compared to Type I inhibitors . The incorporation of a chiral, substituted pyrrolidine ring, as seen in this compound, is a strategic approach to improve selectivity. Research indicates that such three-dimensional, peptidomimetic tail structures can access distinct binding pockets, leading to highly selective inhibitor profiles against specific kinases . Consequently, this chemical is a valuable tool for researchers aiming to develop potent and selective inhibitors for kinases such as Lck and other Src-family members, with potential applications in investigating immune signaling and oncological pathways .

Properties

Molecular Formula

C16H24Cl2N4O2

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-6-5-11(9-22)8-21(4)10-12-7-19-14(18)20-13(12)17/h7,11H,5-6,8-10H2,1-4H3

InChI Key

HKEIDEIAWBJBNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

The synthesis proceeds mainly via nucleophilic aromatic substitution (S_NAr) on the dichloropyrimidine ring, followed by methylation and purification steps.

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic aromatic substitution 4,6-Dichloropyrimidine + tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, triethylamine, solvent (e.g., THF or 1-pentanol), 80–120 °C Substitution of one chlorine by Boc-protected aminopyrrolidine
2 Methylation Methyl iodide or methyl sulfate, base Introduction of methyl group on amino nitrogen
3 Purification Chromatography or recrystallization Isolation of pure tert-butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

Detailed Reaction Conditions and Mechanism

  • The first substitution targets the 4-position chlorine of the pyrimidine ring due to its higher electrophilicity, reacting with the nucleophilic nitrogen of the Boc-protected aminopyrrolidine.
  • The reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or 1-pentanol, with triethylamine as a base to scavenge HCl.
  • Elevated temperatures (80–120 °C) promote the substitution.
  • The methylation step involves alkylation of the secondary amine formed after substitution, commonly using methyl iodide under basic conditions.
  • The Boc group protects the pyrrolidine nitrogen throughout the synthesis, preventing side reactions and facilitating purification.

Research Findings and Optimization

Yield and Purity

  • Yields for the nucleophilic substitution step range from 40% to 60% , depending on reaction time, temperature, and solvent choice.
  • Methylation yields are generally high (>80%) when using methyl iodide under controlled conditions.
  • Purity is enhanced by careful control of reaction stoichiometry and purification via column chromatography.

Influence of Bases and Solvents

  • Triethylamine is preferred for its moderate basicity and ability to neutralize HCl without promoting side reactions.
  • Use of stronger bases or tertiary alkylamines can lead to byproduct formation via competing nucleophilic attacks on the pyrimidine ring or solvolysis, as reported in related studies.
  • Solvent choice affects reaction rate and selectivity; polar aprotic solvents favor nucleophilic substitution.

Mechanistic Insights

  • The substitution proceeds via an S_NAr mechanism, where the nucleophile attacks the electron-deficient pyrimidine ring, displacing chloride.
  • The presence of electron-withdrawing chlorine atoms at positions 2 and 4 activates the ring toward nucleophilic attack.
  • The Boc group on the pyrrolidine nitrogen stabilizes the intermediate and prevents unwanted side reactions.

Comparative Data Table of Related Compounds and Synthetic Routes

Compound Key Structural Difference Synthetic Route Highlights Yield Range Notes
This compound Pyrrolidine ring with Boc protection S_NAr substitution on 4-chloropyrimidine, methylation 40–60% (substitution), >80% (methylation) Boc group critical for selectivity
tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate Piperidine ring instead of pyrrolidine Similar S_NAr substitution and methylation Comparable yields Slightly different steric effects
4,6-Dichloro-2-(methylsulfonyl)pyrimidine derivatives Different leaving groups S_NAr with various amines Moderate yields Used in kinase inhibitor synthesis

Summary of Key Preparation Notes

  • The tert-butyl carbamate (Boc) protection on the pyrrolidine nitrogen is essential for controlling reactivity and improving solubility.
  • Nucleophilic aromatic substitution on the 4-chloropyrimidine position is the pivotal step, facilitated by triethylamine and polar aprotic solvents.
  • Methylation of the amino group is typically performed post-substitution to achieve the final compound.
  • Reaction conditions such as temperature, solvent, and base choice significantly influence yield and purity.
  • Avoidance of stronger bases or tertiary alkylamines prevents unwanted side reactions and byproduct formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloropyrimidine moiety enables regioselective nucleophilic substitution reactions. Key positions for substitution include:

Position Reactivity Reagents Products Yield Conditions
C4-ClHighAmines, thiols, alkoxidesC4-substituted pyrimidines60–85%DMF, 60–80°C
C2-ClModerateStrong nucleophiles (e.g., NaN₃)C2-substituted derivatives40–65%DCM, RT
  • Example : Reaction with morpholine at C4-Cl produces tert-butyl 3-((((4-morpholinopyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate in 78% yield.

  • Steric hindrance from the pyrrolidine-methylamino group reduces reactivity at C2-Cl compared to simpler dichloropyrimidines.

Hydrolysis Reactions

The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis:

Condition Reagent Product Application
Acidic (HCl, TFA)4M HCl in dioxane3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidineIntermediate for drug conjugates
Basic (NaOH, LiOH)1N NaOH in THF/H₂OFree amine + CO₂ + tert-butanolDeprotection for further functionalization

Hydrolysis rates depend on solvent polarity, with TFA/DCM mixtures achieving complete deprotection in 2 hours at 25°C .

Cross-Coupling Reactions

The dichloropyrimidine unit participates in palladium-catalyzed cross-couplings:

Reaction Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsC4-arylpyrimidine derivatives50–75%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary/secondary aminesC4-aminated pyrimidines65–90%
  • Limitation : Steric bulk near the pyrimidine ring suppresses coupling efficiency at C2-Cl.

  • Optimization : Microwave-assisted conditions (120°C, 30 min) improve yields by 15–20% .

Functionalization via Alkylation/Acylation

The tertiary amine in the methylamino-pyrrolidine chain undergoes alkylation or acylation:

Reaction Reagent Product Conditions
AlkylationMethyl iodide, K₂CO₃Quaternary ammonium saltDMF, 50°C, 12 h
AcylationAcetyl chloride, Et₃NAmide derivativeDCM, 0°C → RT, 6 h
  • Selectivity : The pyrrolidine nitrogen remains protected by the tert-butyl carbamate, ensuring reaction occurs only at the methylamino group .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar analogs:

Compound Key Structural Feature Reactivity Difference
tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylatePiperidine instead of pyrrolidineFaster C4-Cl substitution due to reduced steric hindrance
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-aminesTrifluoromethyl groupEnhanced electrophilicity at C2-Cl but lower solubility in polar solvents

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Oxidative Degradation : Exposure to H₂O₂ produces N-oxide derivatives at the pyrrolidine nitrogen (15% after 48 h at 40°C).

  • Thermal Decomposition : Heating above 150°C cleaves the carbamate group, releasing tert-butanol and CO₂ .

This compound’s multifunctional design enables tailored modifications for drug discovery, particularly in kinase inhibitor development. Its balanced reactivity profile makes it a versatile intermediate in medicinal chemistry workflows .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate exhibit significant antimicrobial properties. A study published in Molecules highlighted the synthesis of thiopyrimidine derivatives that demonstrated potent activity against various microbial strains. The incorporation of pyrimidine moieties is believed to enhance the biological activity of these compounds due to their ability to interfere with microbial metabolism .

Anticancer Properties
Another area of focus is the anticancer potential of this compound. The structural similarity to known anticancer agents suggests that it could inhibit specific cancer cell lines. In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics .

Case Study: Synthesis and Evaluation
A detailed synthesis process was documented where researchers created a series of pyrrolidine-based compounds, including this compound). The evaluation included assessing cytotoxicity against human cancer cell lines, with promising results indicating selective toxicity towards cancerous cells while sparing normal cells .

Agricultural Applications

Pesticide Development
The compound's chlorinated pyrimidine component suggests potential use as a pesticide or herbicide. Chlorinated compounds are often employed in agricultural chemistry due to their efficacy in targeting specific pests while being less harmful to non-target organisms. Research into similar structures has shown effectiveness against a range of agricultural pests, indicating a pathway for the development of new agrochemicals .

Case Study: Field Trials
Field trials conducted on crops treated with related pyrimidine-based pesticides demonstrated significant reductions in pest populations without adversely affecting crop yield. These findings support the feasibility of integrating such compounds into sustainable agricultural practices .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer chemistry. Its ability to form stable bonds can be utilized in creating novel polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis
A study focused on synthesizing copolymers incorporating this compound revealed improvements in mechanical properties and thermal stability compared to traditional polymers. The resulting materials exhibited potential applications in coatings and composites where durability is critical .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Ring Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound : tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate Pyrrolidine Dichloropyrimidinyl, methylamino ~395–405 (estimated) Potential kinase inhibition; electron-deficient pyrimidine for targeted binding .
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8) Piperidine Dichloropyrimidinyl, amino (no methyl) 361.27 Apollo Scientific product (95% purity); piperidine ring may alter pharmacokinetics .
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate (CAS: 1420841-26-4) Piperidine Dichloropyrimidinyl, methylamino ~375–385 (estimated) Similar to target compound but with 6-membered ring; hazards: H315-H319-H320 (skin/eye irritation) .
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine Bromo, methoxy pyridine ~380–390 (estimated) Bromine increases molecular weight; methoxy group enhances solubility .
tert-Butyl (S)-2-((3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-methyl)pyrrolidine-1-carboxylate (35a) Pyrrolidine 4-Octylphenyl-oxadiazole ~500–520 (estimated) Sphingosine kinase inhibitor; lipophilic octyl chain for membrane interaction .
Key Observations:
  • Ring Size : Piperidine analogs (6-membered) exhibit different conformational flexibility compared to pyrrolidine (5-membered), affecting binding pocket compatibility .
  • Substituent Effects : Bromo/methoxy pyridine derivatives () prioritize solubility, while dichloropyrimidine groups favor electron-deficient interactions .
  • Safety: Piperidine analogs with methylamino groups () carry skin/eye irritation hazards, suggesting similar risks for the target compound .

Biological Activity

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following features:

  • Molecular Formula : C15H22Cl2N4O2
  • Molecular Weight : Approximately 359.27 g/mol
  • Functional Groups : The presence of a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group enhances solubility and stability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The dichloropyrimidine component is hypothesized to interact with nucleic acids or proteins, potentially inhibiting their functions. This interaction may disrupt essential biological processes in microorganisms, leading to growth inhibition or cell death .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural components of the molecule are believed to enhance binding affinity to specific cancer-related proteins, thereby exerting its therapeutic effects .

The proposed mechanism of action for this compound involves:

  • Binding to Biological Targets : The pyrrolidine and dichloropyrimidine moieties likely facilitate interactions with proteins involved in cell signaling pathways.
  • Inhibition of Enzymatic Activity : By binding to enzymes critical for cellular metabolism or replication, the compound may effectively halt the growth of cancer cells or pathogens.
  • Disruption of Nucleic Acid Functions : The ability to interact with nucleic acids can lead to impaired transcription or replication processes in both microbial and tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications to the pyrrolidine ring can significantly alter potency and selectivity against various biological targets.
  • The presence of the dichloropyrimidine moiety enhances the overall efficacy by improving interactions with target proteins .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Lines : In assays using various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Compound NameMolecular FormulaBiological Activity
tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylateC15H22Cl2N4O2Antimicrobial, Anticancer
tert-butyl 4-amino-2-methylpiperidine-1-carboxylateC13H20ClN5O2Weaker antimicrobial activity
(S)-tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylateC16H24Cl2N4O2Enhanced selectivity in cancer models

Q & A

Basic: What are the recommended synthetic strategies for preparing tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate?

Answer:
The synthesis typically involves sequential functionalization of the pyrrolidine and pyrimidine moieties. A common approach includes:

Boc-protection : Start with tert-butyl pyrrolidine-1-carboxylate derivatives to introduce the Boc group, ensuring regioselectivity during subsequent reactions .

Aminomethylation : React the Boc-protected pyrrolidine with formaldehyde and methylamine to install the methylaminomethyl side chain.

Pyrimidine coupling : Use nucleophilic aromatic substitution (SNAr) to attach the 2,4-dichloropyrimidin-5-ylmethyl group. This step often requires anhydrous conditions and catalysts like DMAP or triethylamine to enhance reactivity .
Key validation : Monitor intermediates via LC-MS and confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis).

Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of the dichloropyrimidine moiety?

Answer:
Byproducts often arise from incomplete substitution or over-reactivity of the dichloropyrimidine. Optimization strategies include:

  • Temperature control : Conduct reactions at 0–20°C to suppress side reactions (e.g., di-substitution) .
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize transition states while maintaining solubility of intermediates .
  • Stoichiometry : Employ a 1.2:1 molar ratio of dichloropyrimidine to the aminomethyl-pyrrolidine precursor to ensure complete conversion without excess reagent .
    Data contradiction analysis : If LC-MS shows residual starting material, consider increasing reaction time rather than reagent excess to avoid purification challenges.

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : Use 1^1H/13^{13}C NMR to confirm Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and pyrimidine substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks for intermediates and final product (e.g., [M+H]+^+ or [M+Na]+^+) .
  • HPLC purity analysis : Ensure ≥95% purity using a C18 column with acetonitrile/water gradients, adjusting pH to resolve polar impurities .

Advanced: How can researchers address discrepancies in biological activity between synthesized batches?

Answer:
Batch-to-bioactivity variability may stem from:

  • Residual solvents or metal catalysts : Perform ICP-MS to detect trace metals (e.g., Pd from coupling reactions) and use Soxhlet extraction for solvent removal .
  • Conformational isomers : Employ dynamic NMR or X-ray crystallography to identify rotamers in the methylaminomethyl linker .
  • Impurity profiling : Compare LC-MS/MS fragmentation patterns across batches to detect hydrolyzed Boc groups or oxidized pyrimidine derivatives .

Basic: What safety precautions are essential when handling this compound?

Answer:
Refer to SDS guidelines for:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dichloropyrimidine vapors, which may cause respiratory irritation .
  • First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention immediately .

Advanced: What mechanistic insights explain the reactivity of the dichloropyrimidine group in cross-coupling reactions?

Answer:
The 2,4-dichloropyrimidine acts as an electrophilic partner due to:

  • Electron-withdrawing effects : The chlorine atoms activate the pyrimidine ring toward nucleophilic attack at the 5-position, as confirmed by Hammett σ+^+ values .
  • Leaving group ability : Chlorine’s moderate leaving group capacity (vs. fluorine) balances reactivity and stability, enabling selective substitution. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with tertiary amines (e.g., triethylamine) .

Basic: How can researchers troubleshoot low yields during the Boc-deprotection step?

Answer:
Low yields often result from incomplete acidolysis or side reactions:

  • Acid selection : Use TFA in dichloromethane (4:1 v/v) at 0°C for 2 hours to cleave Boc without degrading the pyrrolidine ring .
  • Quenching optimization : Neutralize with aqueous NaHCO3_3 immediately post-reaction to prevent over-acidification, which can protonate the pyrimidine nitrogen and reduce solubility .

Advanced: What strategies are effective for scaling up the synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral chromatography : Use preparative HPLC with a Chiralpak AD-H column to resolve enantiomers if racemization occurs during aminomethylation .
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during coupling steps to enforce stereocontrol in the pyrrolidine scaffold .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters in real-time .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent:

  • Hydrolysis : Moisture can degrade the Boc group, detected by IR (C=O stretch at ~1680 cm1^{-1}) .
  • Thermal decomposition : TGA analysis shows stability up to 150°C, but prolonged room-temperature storage accelerates degradation .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetics?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., SNAr activation energies) and optimize transition states using Gaussian or ORCA software .
  • ADMET profiling : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 interactions based on the dichloropyrimidine’s electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.